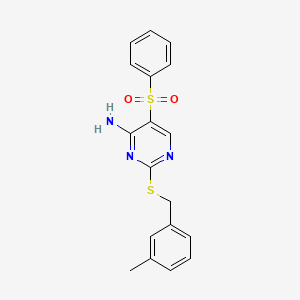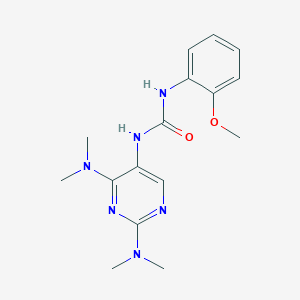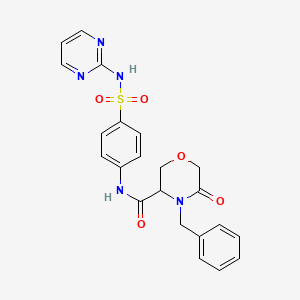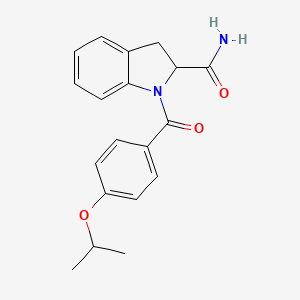![molecular formula C7H10O3 B2384702 6-Oxaspiro[Bicyclo[3.1.0]hexan-3,2'-[1,3]dioxolan] CAS No. 40025-75-0](/img/structure/B2384702.png)
6-Oxaspiro[Bicyclo[3.1.0]hexan-3,2'-[1,3]dioxolan]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] is a heterocyclic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclo[3.1.0]hexane ring system fused to a 1,3-dioxolane ring. It is primarily used in research settings and is known for its stability under inert atmospheric conditions .
Wissenschaftliche Forschungsanwendungen
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Vorbereitungsmethoden
The synthesis of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This method provides good yields and is efficient for synthesizing a broad range of cyclopropene and cyclopropylaniline derivatives .
Analyse Chemischer Reaktionen
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiro carbon, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Wirkmechanismus
The mechanism of action of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into various enzyme active sites, potentially inhibiting or modifying their activity. This compound can also interact with cellular membranes, affecting their fluidity and permeability. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Vergleich Mit ähnlichen Verbindungen
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] can be compared with other spiro compounds, such as:
6-Oxaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane]: This compound has a similar structure but differs in the position of the spiro linkage.
Spiro[cyclopropane-1,2’-[1,3]dioxolane]: This compound lacks the bicyclo[3.1.0]hexane ring system, making it less rigid and potentially less stable.
Spiro[cyclopentane-1,2’-[1,3]dioxolane]: This compound has a cyclopentane ring instead of a bicyclo[3.1.0]hexane ring, affecting its chemical reactivity and stability.
The uniqueness of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] lies in its rigid spiro structure, which imparts stability and specific reactivity patterns that are valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
spiro[1,3-dioxolane-2,3'-6-oxabicyclo[3.1.0]hexane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-9-7(8-1)3-5-6(4-7)10-5/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCABEDLUSSYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3C(C2)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole](/img/structure/B2384619.png)
amino}-3-(3-methyl-1H-pyrazole-4-carbonyl)urea](/img/structure/B2384621.png)





![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)

![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2384632.png)
![3,6-dichloro-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B2384633.png)

![5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one](/img/new.no-structure.jpg)
